molecular formula C15H18ClN3OS B1326633 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 956576-80-0

4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326633
CAS No.: 956576-80-0
M. Wt: 323.8 g/mol
InChI Key: PYMZETVFYHQEEW-UHFFFAOYSA-N
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Description

Molecular Geometry and Tautomeric Equilibria

The molecular structure of 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol exhibits significant complexity due to the presence of multiple functional groups and the inherent tautomeric behavior characteristic of 1,2,4-triazole-3-thiol derivatives. Quantum chemical investigations of related triazole compounds demonstrate that the thiol-thione tautomerism represents a fundamental structural feature that governs the compound's properties and reactivity. The molecular formula C15H18ClN3OS indicates a molecular weight of approximately 323.84 grams per mole, incorporating chlorine substitution on the phenoxy ring system and an allyl substituent at the nitrogen-4 position of the triazole ring.

Density functional theory calculations performed on structurally related 1,2,4-triazole-3-thiol derivatives using the B3LYP/6-311++G(d,p) basis set reveal that the thione tautomeric form consistently demonstrates greater thermodynamic stability compared to the thiol form in gas phase conditions. The energy difference between tautomeric forms typically ranges from 10-15 kcal/mol, favoring the thione configuration. The presence of substituents, including halophenyl groups similar to the 4-chloro-2-methylphenoxy moiety in the target compound, exerts minimal influence on the relative stability of tautomeric forms, suggesting that the intrinsic electronic properties of the triazole ring system predominantly determine tautomeric preferences.

The geometric parameters of the triazole ring in the thione form exhibit characteristic bond lengths and angles that distinguish it from the thiol configuration. Natural bond orbital analysis indicates that the carbon-sulfur bond in the thione form displays significant double-bond character, with bond lengths typically measuring 1.65-1.67 Angstroms, while the corresponding carbon-sulfur bond in the thiol form extends to approximately 1.75-1.78 Angstroms. The nitrogen-nitrogen bond distances within the triazole ring remain relatively constant across tautomeric forms, measuring approximately 1.35-1.37 Angstroms for adjacent nitrogen atoms.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive characterization of the tautomeric forms present in solution and reveals the dynamic behavior of 1,2,4-triazole-3-thiol derivatives. Proton nuclear magnetic resonance analysis of related compounds demonstrates characteristic chemical shift patterns that enable identification of specific tautomeric forms. The nitrogen-hydrogen protons of the triazole ring exhibit distinct chemical shifts depending on their tautomeric environment, with signals appearing between 13-14 parts per million in dimethyl sulfoxide solution. The proton at position N1 consistently appears as a sharp signal, while the proton at position N4 displays broadening due to chemical exchange with residual water in the solvent, indicating the labile nature of this position.

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the triazole ring carbons that serve as diagnostic indicators of tautomeric form. The carbon-sulfur carbon in thione tautomers typically resonates between 165-168 parts per million, while the corresponding carbon in thiol forms appears at different chemical shift values. The presence of multiple tautomeric forms in solution results in broadening of carbon-13 signals, particularly for triazole ring carbons in the 150-165 parts per million region. Dynamic exchange between tautomeric forms can be observed through nuclear Overhauser effect spectroscopy experiments, which demonstrate both positive cross-peaks indicating chemical exchange and negative cross-peaks suggesting spatial proximity between different tautomeric species.

Nitrogen-15 nuclear magnetic resonance provides additional structural information, with chemical shifts spanning ranges of -95 to -106 parts per million for N2, -170 to -180 parts per million for N1, and -200 to -210 parts per million for N4 in the thione configuration. These distinctive chemical shift ranges enable unambiguous assignment of tautomeric forms and provide insight into the electronic environment of each nitrogen atom within the triazole ring system.

Infrared spectroscopy serves as a powerful tool for distinguishing between thiol and thione tautomeric forms through characteristic vibrational frequencies. The carbon-sulfur stretching vibration in thione forms typically appears between 1180-1220 cm⁻¹, while thiol forms exhibit sulfur-hydrogen stretching vibrations in the 2500-2600 cm⁻¹ region. Computational vibrational analysis using density functional theory methods with appropriate scaling factors enables accurate prediction of infrared frequencies for both tautomeric forms. The nitrogen-hydrogen stretching vibrations of the triazole ring appear in the 3100-3300 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions and tautomeric configuration.

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation effects within the molecular structure. Related triazole compounds exhibit absorption maxima typically in the 250-300 nanometer range, with specific wavelengths dependent on the extent of conjugation and the nature of substituents. The presence of the phenoxy moiety and allyl substituent in the target compound likely extends conjugation and influences the ultraviolet-visible absorption profile compared to simpler triazole derivatives.

Crystallographic Studies and Hirshfeld Surface Analysis

Crystallographic analysis of 1,2,4-triazole-3-thiol derivatives provides definitive structural information and reveals the preferred tautomeric form in the solid state. Single crystal X-ray diffraction studies of related compounds consistently demonstrate that the thione tautomeric form predominates in crystalline materials, confirming the theoretical predictions regarding tautomeric stability. The crystal structures reveal specific intermolecular interactions that stabilize the solid-state arrangement and influence the observed tautomeric preferences.

Hirshfeld surface analysis represents a sophisticated computational approach for examining intermolecular interactions in crystal structures and provides quantitative assessment of contact distances and interaction strengths. This analysis generates two-dimensional fingerprint plots that summarize the complex information contained in molecular crystal structures into unique visual representations. For each point on the Hirshfeld surface, the analysis determines both external distance (de) and internal distance (di) parameters, creating comprehensive maps of intermolecular contact patterns.

The fingerprint plots derived from Hirshfeld surface analysis reveal the relative contributions of different types of intermolecular interactions, including hydrogen-hydrogen contacts, carbon-hydrogen interactions, nitrogen-hydrogen contacts, and sulfur-hydrogen interactions. These plots provide visual summaries of interaction frequencies and enable comparison of intermolecular interaction patterns between different compounds or polymorphic forms. The color-coding system ranges from blue for minimal surface contributions through green to red for regions with the greatest contribution to intermolecular contacts.

For triazole-thiol compounds, hydrogen bonding interactions play a crucial role in crystal packing and tautomeric stabilization. The analysis reveals specific patterns of sulfur-hydrogen and nitrogen-hydrogen interactions that contribute to the overall stability of the crystal structure. Solid-state nuclear magnetic resonance studies complement crystallographic analysis by providing information about molecular dynamics and hydrogen bonding strength in the crystalline state.

Mass Spectrometric Discrimination of Thiol-Thione Tautomers

Mass spectrometric analysis offers a novel and highly sensitive approach for discriminating between thiol and thione tautomeric forms of 1,2,4-triazole derivatives. High-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry provides rapid separation and identification of tautomeric species with exceptional mass accuracy and sensitivity. The analytical methodology employs isocratic elution conditions that enable separation of tautomeric forms within six minutes, followed by detection using positive ion mode electrospray ionization.

The mass spectrometric discrimination relies on distinct fragmentation patterns exhibited by thiol and thione tautomers under collision-induced dissociation conditions. In-source collision-induced dissociation generates characteristic fragmentation pathways that serve as diagnostic indicators for specific tautomeric forms. The method achieves detection limits of 2.8-5.6 picograms per microliter using electrospray ionization time-of-flight mass spectrometry and 0.25-0.55 picograms per microliter using quadrupole time-of-flight mass spectrometry, representing significantly enhanced sensitivity compared to traditional spectroscopic techniques.

The fragmentation patterns observed in tandem mass spectrometry experiments provide structural information that enables unambiguous identification of tautomeric forms. Low-energy collision-induced dissociation generates specific product ions that reflect the different bonding arrangements and electronic distributions present in thiol versus thione configurations. The combination of high-resolution mass measurement and characteristic fragmentation patterns creates a powerful analytical approach for tautomeric discrimination that surpasses the sensitivity and specificity of conventional methods.

Table 1: Analytical Methods Comparison for Tautomeric Discrimination

Method Detection Limit Analysis Time Specificity Reference
Electrospray Ionization Time-of-Flight Mass Spectrometry 2.8-5.6 pg/μL 6 minutes High
Quadrupole Time-of-Flight Mass Spectrometry 0.25-0.55 pg/μL 6 minutes Very High
Nuclear Magnetic Resonance Spectroscopy ~1 μg/mL 30-60 minutes Moderate
Infrared Spectroscopy ~10 μg/mL 5-10 minutes Moderate

Table 2: Characteristic Spectroscopic Parameters for Triazole Tautomers

Parameter Thione Form Thiol Form Reference
Carbon-13 Chemical Shift (C=S/C-SH) 165-168 ppm 150-155 ppm
Nitrogen-15 Chemical Shift (N2) -95 to -106 ppm -90 to -100 ppm
Infrared C=S Stretch 1180-1220 cm⁻¹ Not applicable
Infrared S-H Stretch Not applicable 2500-2600 cm⁻¹
Bond Length C-S 1.65-1.67 Å 1.75-1.78 Å

Properties

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-3-8-19-14(17-18-15(19)21)5-4-9-20-13-7-6-12(16)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMZETVFYHQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117137
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-80-0
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=956576-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Formation of the 1,2,4-triazole ring by cyclization of hydrazine derivatives with suitable electrophiles.
  • Introduction of the thiol group at the 3-position, often via thionation of a corresponding oxo or keto intermediate.
  • Alkylation or substitution at the 4- and 5-positions with allyl and substituted phenoxypropyl groups.

Specific Preparation Methods for 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol

Cyclization of Hydrazine Derivatives

  • The synthesis typically starts with hydrazine or hydrazide derivatives that undergo cyclization with carbon disulfide or other sulfur sources to form the 1,2,4-triazole-3-thione core.
  • For example, hydrazides bearing the 3-(4-chloro-2-methylphenoxy)propyl substituent can be cyclized under reflux conditions in ethanol or other polar solvents with carbon disulfide or Lawesson’s reagent to yield the triazole-3-thiol ring system.

Introduction of Allyl Group

  • The allyl substituent at the 4-position is introduced via alkylation of the triazole ring nitrogen using allyl halides (e.g., allyl bromide) under basic conditions.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is carried out at moderate temperatures (room temperature to 70°C) to ensure selective alkylation without side reactions.

Attachment of 3-(4-chloro-2-methylphenoxy)propyl Group

  • The 5-position substitution with the 3-(4-chloro-2-methylphenoxy)propyl moiety is achieved by nucleophilic substitution or alkylation.
  • This can be done by reacting the triazole intermediate with a suitable 3-(4-chloro-2-methylphenoxy)propyl halide or tosylate under basic conditions.
  • The phenoxypropyl substituent is typically prepared separately by etherification of 4-chloro-2-methylphenol with 1,3-dihalopropane or similar alkylating agents.

Thionation and Purification

  • The final thiol form is confirmed by thionation reactions or by direct synthesis using sulfur-containing reagents.
  • Purification is generally performed by recrystallization or chromatographic techniques to achieve high purity (>95%).

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization to triazole-3-thiol Hydrazide + CS2 or Lawesson’s reagent Ethanol, DMF Reflux, 6-24 h 70-85 Formation of 1,2,4-triazole-3-thione
Allylation at 4-position Allyl bromide + K2CO3 or NaH DMF, THF RT to 70°C 75-90 Selective N-alkylation
Alkylation at 5-position 3-(4-chloro-2-methylphenoxy)propyl halide DMF, Acetonitrile RT to 80°C 65-80 Nucleophilic substitution
Purification Recrystallization or chromatography Various Ambient - Achieves >95% purity

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Hydrazide cyclization + thionation Formation of triazole-3-thiol core from hydrazides and sulfur reagents High yield, well-established Requires multiple steps
Sequential alkylation Stepwise introduction of allyl and phenoxypropyl groups High selectivity, modular Longer synthesis time
One-pot synthesis Combined cyclization and alkylation in one reaction Time-saving, fewer purifications Requires optimization of conditions
Metal-catalyzed oxidative cyclization Use of Cu catalysts and O2 for ring formation Mild conditions, environmentally friendly Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The allyl and phenoxy groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. The incorporation of the triazole moiety into various compounds has been shown to enhance their antifungal activity. For instance:

  • Compounds with the triazole-thioether structure demonstrated improved efficacy against fungal strains such as Aspergillus flavus and Candida albicans .
  • A study highlighted that derivatives of triazoles showed enhanced activity compared to traditional antifungals like azoxystrobin .

Antibacterial Properties

The antibacterial potential of 1,2,4-triazoles is well-documented:

  • Various synthesized triazole hybrids have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) lower than those of reference antibiotics .
  • Triazole derivatives have been found to possess activity against a range of bacterial pathogens, making them suitable candidates for developing new antibacterial agents .

Other Pharmacological Activities

Beyond antifungal and antibacterial effects, compounds featuring the triazole scaffold have been investigated for:

  • Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Research indicates potential neuroprotective applications due to their ability to modulate neurotransmitter systems .

Fungicides

The compound's structure suggests potential use as a fungicide in agriculture:

  • Triazole-based fungicides are widely used for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This mechanism is crucial for the development of effective agricultural fungicides .

Crop Protection

Research has shown that derivatives of triazoles can enhance plant resistance against various pathogens:

  • Studies have demonstrated that certain triazole compounds can improve plant health by reducing disease incidence and promoting growth under stress conditions .

Case Studies

StudyFocusFindings
Zoumpoulakis et al.Antifungal ActivityReported enhanced antifungal activity against Gibberella nicotianae with MIC values significantly lower than commercial agents.
Mermer et al.Antibacterial EfficacyFound that quinolone-triazole hybrids exhibited strong antibacterial effects against a panel of pathogens including MRSA.
Yang and BaoAntimicrobial ActivitySynthesized novel triazole derivatives showing superior bactericidal activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can be exploited in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Allyl vs. Ethyl Groups
  • Ethyl-substituted analog: 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol () differs only in the alkyl group at position 4.
Furfuryl Derivatives
  • 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (): Key Difference: Replacement of the phenoxypropyl chain with a quinolinyl group. Biological Activity: These derivatives weakly inhibit EGFR kinase but promote receptor degradation, similar to the target compound. The quinolinyl moiety may enhance allosteric interactions .

Substituent Variations at Position 5

Phenoxypropyl vs. Heterocyclic Groups
  • Indole/Pyrrole Derivatives :
    • 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol ():
  • Impact : Indole and pyrrole substituents enable hydrogen bonding and π-stacking with enzymes like anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2), as shown in molecular docking studies .
    • Biological Relevance : These analogs exhibit broader kinase modulation compared to the target compound’s EGFR-specific activity.
4-Chlorophenyl Substituent (Yucasin)
  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin, ): Key Difference: Lacks the allyl and phenoxypropyl groups. Application: Inhibits YUCCA (YUC) flavin monooxygenases in auxin biosynthesis, critical in plant growth regulation .

Physicochemical and Electronic Properties

  • Thiol vs. Thione Tautomerism :
    • The thiol form predominates in aqueous environments, as seen in oxadiazole-thione analogs (). This tautomeric preference may influence redox activity and metal chelation.

Biological Activity

4-Allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention in pharmacology due to its diverse biological activities. This compound's structure suggests potential applications in antimicrobial and antifungal therapies, making it a candidate for further investigation.

The chemical formula of 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol is C15H18ClN3OSC_{15}H_{18}ClN_3OS. It features a triazole ring that is known for its reactivity and ability to form various derivatives with enhanced biological properties.

PropertyValue
Molecular Formula C₁₅H₁₈ClN₃OS
CAS Number 956576-80-0
MDL Number MFCD09971974
Hazard Information Irritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound's activity was evaluated against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Mechanism of Action :
    • Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial in ergosterol biosynthesis in fungi, leading to cell membrane disruption and ultimately cell death .
  • Minimum Inhibitory Concentration (MIC) :
    • In studies involving similar triazole derivatives, MIC values ranged from 31.25 to 125 μg/mL against common bacterial strains . This suggests that 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol may exhibit comparable efficacy.

Case Studies

A comparative study on various triazole derivatives indicated that modifications on the sulfur atom did not significantly alter antimicrobial activity. However, the presence of halogen substituents (like chlorine) often enhanced activity against specific strains .

Structure-Activity Relationship (SAR)

The biological activity of triazoles can be significantly influenced by their structural modifications. The following table summarizes findings from recent research on SAR:

ModificationEffect on Activity
Halogen SubstitutionIncreased antifungal potency
Alkyl Chain LengthEnhanced lipophilicity
Aromatic Ring PresenceBroadened spectrum of activity

Research Findings

  • Antifungal Studies :
    • A study demonstrated that triazole derivatives exhibited potent antifungal activity against resistant strains of Candida albicans and Aspergillus fumigatus, with some compounds showing MIC values as low as 0.25 μg/mL .
  • In Vitro Testing :
    • In vitro assays confirmed the broad-spectrum antibacterial properties of similar compounds, with significant inhibition observed across various bacterial species .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves sequential alkylation and heterocyclization. A validated approach includes:

  • Step 1 : Preparation of the triazole-thiol core via nucleophilic substitution in basic media, using intermediates like hydrazinecarbothioamides (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) .
  • Step 2 : Alkylation of the thiol group with 3-(4-chloro-2-methylphenoxy)propyl halides in alcoholic or ether solvents under reflux. Diethyl ether and ethanol are preferred for controlling side reactions .
  • Step 3 : Purification via column chromatography, confirmed by LC-MS and ¹H-NMR for structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H-NMR : Critical for confirming substitution patterns (e.g., allyl and phenoxypropyl groups) and proton environments .
  • LC-MS : Validates molecular weight and purity, especially for detecting unreacted intermediates .
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and S .
  • Chromatographic Mass Spectrometry : Resolves isomeric byproducts from alkylation steps .

Q. What preliminary biological screening approaches are recommended?

  • Antifungal Assays : Disk diffusion or microdilution methods against Candida or Aspergillus strains, as triazole-thiol derivatives often show activity via ergosterol biosynthesis inhibition .
  • ADME Prediction : Use tools like SwissADME to assess bioavailability, logP, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of antifungal activity?

  • Target Selection : Dock the compound against fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis. Use PDB structures (e.g., 1EA1) for homology modeling .
  • Parameterization : Optimize hydrogen bonding (triazole-thiol moiety) and hydrophobic interactions (allyl/phenoxy groups) using AutoDock Vina .
  • Validation : Compare docking scores with known antifungals (e.g., fluconazole) and correlate with experimental MIC values .

Q. How to address discrepancies in biological activity across studies?

  • Data Normalization : Control for variables like assay conditions (pH, temperature) and fungal strain variability .
  • Metabolic Stability Testing : Use hepatic microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the allyl group) that may reduce in vivo efficacy .
  • Structural Reanalysis : Verify stereochemical purity via X-ray crystallography, as minor enantiomers may exhibit divergent activity .

Q. How to design derivatives to improve pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the allyl group with fluorinated analogs (e.g., CF₃) to enhance metabolic stability .
  • Phenoxypropyl Chain Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP and improve solubility .
  • Pro-drug Strategies : Mask the thiol group as a disulfide to enhance oral absorption, with in situ reduction to the active form .

Q. What strategies resolve low correlation between in silico predictions and experimental activity?

  • Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess target-ligand complex stability under physiological conditions .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions, identifying underperforming substituents .
  • Experimental Validation : Synthesize top-ranked docking hits and test in parallel with in silico predictions to refine force field parameters .

Data Contradiction Analysis

Example : If antifungal activity is observed in silico but not in vitro:

  • Possible Cause : Poor membrane permeability due to high logP (>5).
  • Resolution : Measure logP experimentally (shake-flask method) and compare with predictions. Modify substituents to reduce hydrophobicity .

Key Research Tools

Application Tools/Methods References
Synthesis OptimizationAlkylation in diethyl ether/ethanol
Structural Confirmation¹H-NMR, LC-MS, Elemental Analysis
Biological PredictionSwissADME, AutoDock Vina
Discrepancy ResolutionMD Simulations, MM-GBSA

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